
N-Tri-boc Tobramycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tri-boc Tobramycin is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is primarily used as an intermediate in the synthesis of other derivatives of Tobramycin, such as 1-N-Ureido Tobramycin Tetrahydrochloride Salt. Tobramycin itself is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
准备方法
Synthetic Routes and Reaction Conditions
N-Tri-boc Tobramycin is synthesized through a series of chemical reactions involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The process typically involves the following steps:
Protection of Amino Groups: The amino groups of Tobramycin are protected using Boc anhydride in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or large-scale chromatography .
化学反应分析
Types of Reactions
N-Tri-boc Tobramycin undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions to yield the free amine form.
Substitution: Reaction with electrophiles to introduce new functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Deprotected Tobramycin: Obtained after removal of Boc groups.
Substituted Derivatives: Formed by introducing new functional groups through substitution reactions.
科学研究应用
N-Tri-boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various Tobramycin derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Research on its potential as an antibiotic and its effectiveness against multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents
作用机制
The mechanism of action of N-Tri-boc Tobramycin is similar to that of Tobramycin. It binds to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, inhibiting the initiation step of translation. This binding induces mistranslation and causes misreading of the codon by the transfer RNA, leading to the incorrect delivery of aminoacyl units .
相似化合物的比较
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: Known for its broad-spectrum antibacterial activity but with different pharmacokinetic properties.
Amikacin: A derivative of Kanamycin with enhanced activity against resistant bacteria
Uniqueness
N-Tri-boc Tobramycin is unique due to its specific use as an intermediate in the synthesis of other Tobramycin derivatives. Its Boc-protected form allows for selective deprotection and functionalization, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C33H61N5O15 |
|---|---|
分子量 |
767.9 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI 键 |
QQSQYHDYSQMVDL-LOBSLKQUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
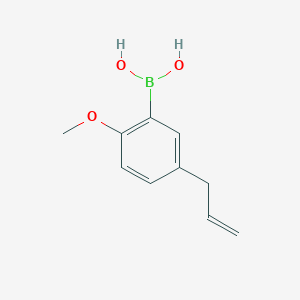
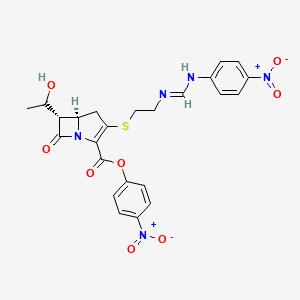
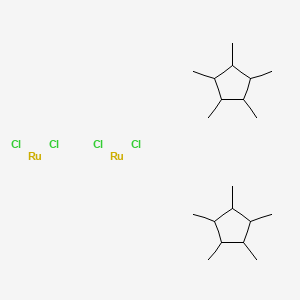
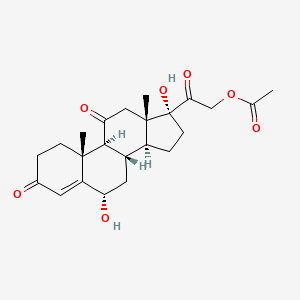
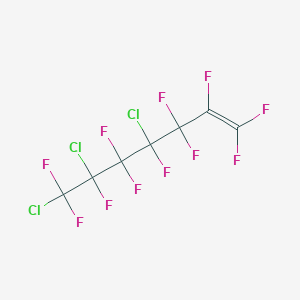

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
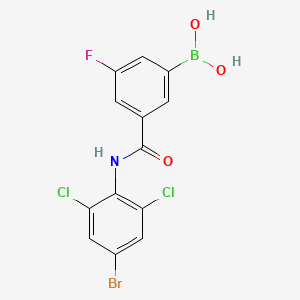
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
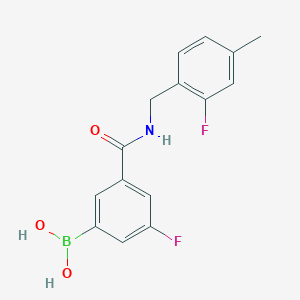
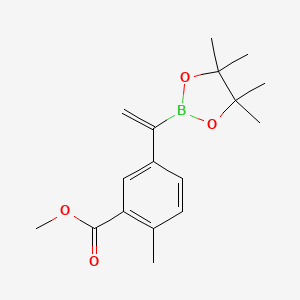
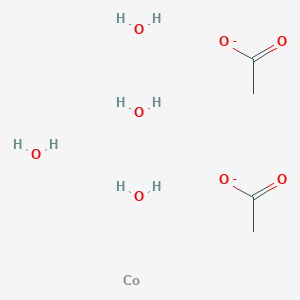
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
